4-Phenylpiperidine

Descripción general

Descripción

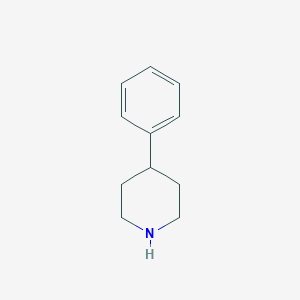

4-Fenilpiperidina es un compuesto químico caracterizado por un anillo de benceno unido a un anillo de piperidina. Sirve como la estructura base para una variedad de opioides, incluidos la petidina (meperidina), la ketobemidona, la alvimopán, la loperamida y el difenoxilato . La fórmula molecular de 4-Fenilpiperidina es C11H15N, y tiene una masa molar de 161.248 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Fenilpiperidina se puede lograr a través de varios métodos. Un enfoque común implica la reacción de bromuro de fenilmagnesio con piperidona, seguida de reducción . Otro método incluye la alquilación de piperidina con cloruro de bencilo en presencia de una base .

Métodos de producción industrial: La producción industrial de 4-Fenilpiperidina a menudo implica reacciones químicas a gran escala bajo condiciones controladas. El uso de catalizadores y parámetros de reacción optimizados garantiza un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: 4-Fenilpiperidina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios derivados.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de piperidina.

Sustitución: Las reacciones de sustitución, especialmente las sustituciones nucleófilas, son comunes con 4-Fenilpiperidina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores que se utilizan con frecuencia.

Sustitución: Los compuestos halogenados y las bases a menudo se emplean en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varias piperidinas sustituidas y derivados de fenilo .

Aplicaciones Científicas De Investigación

Analgesic Properties

4-Phenylpiperidine derivatives exhibit potent analgesic effects, making them valuable in pain management. One of the most notable compounds in this category is Pethidine (also known as Demerol), which is widely used for treating moderate to severe pain, particularly in surgical settings and for cancer-related pain relief. Pethidine's mechanism of action involves opioid receptor agonism, similar to morphine, but it has a higher potential for addiction and side effects .

Case Study: Pethidine

- Indication : Used for acute pain conditions such as gallstone and renal colic.

- Mechanism : Agonist at the μ-opioid receptor.

- Challenges : High addiction potential and frequent side effects have led to research into safer alternatives with similar efficacy.

Neuroleptic Activity

Research indicates that this compound compounds may possess neuroleptic (antipsychotic) properties. These compounds have been studied for their effects on dopaminergic neurotransmission, particularly at the D2 receptor. Modifications to the this compound structure have led to the development of partial D2 agonists that show promise in treating psychotic disorders .

Pharmacological Characterization

- Target Receptor : D2 dopamine receptor.

- Effect : Modulation of dopaminergic activity, potentially useful in managing schizophrenia and other psychoses.

- Research Findings : Structural modifications have resulted in compounds with varying affinities for D2 receptors, influencing their therapeutic potential .

Potential Anti-obesity Agents

Recent studies have explored the role of this compound derivatives as potential anti-obesity agents through their interaction with serotonin receptors. Specifically, analogues that act as agonists at the 5-HT2C receptor have shown efficacy in suppressing appetite and enhancing satiety, indicating a novel application in weight management therapies .

Case Study: 5-HT2C Agonists

- Mechanism : Activation of 5-HT2C receptors leads to reduced food intake.

- Clinical Implications : Potential development of anti-obesity medications that leverage this mechanism.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives often involves modifying the piperidine ring or substituents on the phenyl group to enhance pharmacological properties. Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity based on structural characteristics .

Key Findings from QSAR Studies

| Compound Type | Key Modifications | Biological Activity |

|---|---|---|

| D2 Antagonists | Substituted phenyl groups | Increased binding affinity |

| 5-HT2C Agonists | Varied alkyl chain lengths | Enhanced appetite suppression |

| Analgesics | Altered functional groups | Potent analgesic effects |

Mecanismo De Acción

El mecanismo de acción de 4-Fenilpiperidina y sus derivados implica la interacción con los receptores opioides en el sistema nervioso central. Estas interacciones conducen a la inhibición de las vías ascendentes del dolor, alterando la percepción del dolor y dando como resultado la depresión del sistema nervioso central . Además, algunos derivados exhiben propiedades anestésicas locales al interactuar con los canales de sodio .

Comparación Con Compuestos Similares

4-Fenilpiperidina es única debido a sus características estructurales y propiedades farmacológicas. Los compuestos similares incluyen:

Petidina (meperidina): Un analgésico opioide con características estructurales similares.

Ketobemidona: Otro analgésico opioide derivado de 4-Fenilpiperidina.

Alvimopán: Utilizado para tratar el íleo posoperatorio.

Loperamida: Un agente antidiarreico.

Difenoxilato: Utilizado para tratar la diarrea.

Estos compuestos comparten la estructura central de fenilpiperidina, pero difieren en sus grupos funcionales específicos y efectos farmacológicos.

Actividad Biológica

4-Phenylpiperidine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Variants

This compound is characterized by a piperidine ring substituted with a phenyl group at the 4-position. Variants of this compound, including derivatives such as 4-phenylpiperazine and analogs with different substituents, have been synthesized to evaluate their biological effects.

Dopaminergic Activity

Research has shown that this compound derivatives exhibit activity at dopamine receptors, particularly the D2 receptor. A study conducted by Pettersson et al. synthesized various this compound and 4-phenylpiperazine compounds, evaluating their effects on dopaminergic neurotransmission. The findings indicated that many of these compounds acted as D2 receptor antagonists with a preference for binding to the agonist site, suggesting potential use in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

Table 1: Summary of D2 Receptor Binding Affinities

| Compound Name | Binding Affinity (Ki) | Mechanism of Action |

|---|---|---|

| Compound A | 5 nM | D2 Antagonist |

| Compound B | 10 nM | D2 Partial Agonist |

| Compound C | 3 nM | D2 Antagonist |

Monoamine Oxidase Inhibition

In addition to dopaminergic activity, certain derivatives of this compound have been identified as monoamine oxidase (MAO) inhibitors. This dual action may enhance their therapeutic potential in treating conditions like depression and anxiety by increasing levels of neurotransmitters such as serotonin and norepinephrine .

Case Studies

- Analgesic Properties : The analgesic effects of this compound derivatives have been documented in various studies. For instance, Meperidine (a derivative) is widely used for pain management due to its potent analgesic properties. However, it also poses risks of addiction and adverse side effects, prompting research into safer analogs with similar efficacy but reduced side effects .

- Serotonin Receptor Modulation : A recent study discovered that certain this compound analogs can act as positive allosteric modulators at the serotonin 5-HT2C receptor. These compounds showed promise in enhancing serotonin signaling, which could be beneficial for treating obesity and substance use disorders .

The biological activity of this compound is primarily mediated through its interaction with various receptors:

- Dopamine Receptors : Compounds derived from this compound can act as either agonists or antagonists at dopamine receptors, influencing dopaminergic signaling pathways.

- Serotonin Receptors : Some derivatives enhance serotonin receptor activity, potentially improving mood and reducing anxiety symptoms.

- MAO Inhibition : By inhibiting monoamine oxidase enzymes, these compounds can increase the availability of neurotransmitters in the synaptic cleft.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-phenylpiperidine derivatives?

To ensure high yields and purity in synthesizing this compound derivatives, researchers should:

- Select reaction conditions : Use polar aprotic solvents (e.g., DME) at moderate temperatures (e.g., 40°C) to balance reactivity and selectivity .

- Control stoichiometry : For example, a 1:1 molar ratio of crotyl acetate and this compound achieved 95% yield in a regioselective iridium-catalyzed amination .

- Purify via chromatography : Flash column chromatography with gradients (e.g., hexane:ethyl acetate) effectively isolates products while minimizing co-elution of byproducts .

Q. How can NMR spectroscopy validate the structural identity of this compound derivatives?

NMR analysis should focus on:

- Proton integration : Distinct signals for aromatic protons (δ 7.15–7.31 ppm for phenyl groups) and aliphatic protons (δ 1.20–3.11 ppm for piperidine rings) confirm substituent positions .

- Stereochemical assignment : Coupling constants (e.g., for axial-equatorial interactions) and NOE correlations resolve chair conformations in piperidine derivatives .

- Cross-validation : Compare experimental and NMR shifts with computational models (e.g., DFT) for accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound-based opioid receptor ligands?

Conflicting pharmacological results may arise from:

- Conformational flexibility : Piperidine rings adopt chair or boat conformations, altering receptor binding. Use SFC (Supercritical Fluid Chromatography) to quantify enantiomeric excess (e.g., 97% ee reported for (S)-configured derivatives) .

- Substituent effects : Adding 3-hydroxyl groups to phenyl rings increases P-glycoprotein (P-gp) substrate activity (e.g., fold stimulation from 1.78 to 4.89 in meperidine analogs), impacting bioavailability .

- Receptor subtype selectivity : Compare binding affinities for μ, κ, and δ opioid receptors using radioligand assays. For example, loperamide analogs with dual this compound scaffolds show enhanced μ-opioid receptor (MOR) agonism .

Q. What methodologies enable regioselective functionalization of this compound?

Key strategies include:

- Transition-metal catalysis : Iridium catalysts promote regioselective amination at allylic or benzylic positions (e.g., 1-(but-3-en-2-yl)-4-phenylpiperidine synthesis) .

- Metal-free arylation : Use nitroaryl salts in toluene to achieve 97% yield in N-arylation without competing side reactions .

- Steric/electronic control : Electron-withdrawing groups (e.g., sulfonyl) direct substitution to less hindered piperidine nitrogen sites .

Q. How can researchers design this compound derivatives with improved metabolic stability?

- Modify substituents : Replace labile esters with ethers or carbamates (e.g., methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate shows stability in physiological pH) .

- Assess P-gp interactions : Use Caco-2 cell monolayers to measure efflux ratios. Derivatives with para-methoxy groups exhibit reduced P-gp-mediated efflux .

- Incorporate deuterium : Replace hydrogen atoms at metabolic hotspots (e.g., benzylic positions) to slow CYP450-mediated degradation .

Q. Methodological Best Practices

Q. What analytical techniques are critical for characterizing novel this compound analogs?

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formulas (e.g., experimental m/z 216.1745 vs. calculated 216.1747 for CHN derivatives) .

- FTIR spectroscopy : Identify functional groups (e.g., NH stretches at 3370 cm in aminomethyl derivatives) .

- X-ray crystallography : Resolve absolute configurations for chiral centers, especially in opioid receptor-targeting analogs .

Q. How should researchers address reproducibility challenges in this compound synthesis?

- Document reaction parameters : Include solvent purity, catalyst batch, and temperature gradients. For example, LiAlH reductions in THF require strict anhydrous conditions to avoid side reactions .

- Validate purity : Use TLC (R = 0.3–0.6 in ethyl acetate/hexane) and HPLC (>98% purity thresholds) .

- Share supplementary data : Provide full NMR assignments, chromatography gradients, and crystallographic CIF files in supporting information .

Propiedades

IUPAC Name |

4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBULQCHEUWJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227890 | |

| Record name | 4-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-99-3 | |

| Record name | 4-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 771-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V8IM567WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.